2-(Difluoromethyl)-3-phenoxy-thiophene
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Overview
Description
2-(Difluoromethyl)-3-phenoxy-thiophene is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3-phenoxy-thiophene typically involves the difluoromethylation of a thiophene derivative. One common method is the reaction of a thiophene precursor with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions can significantly impact the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3-phenoxy-thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, organometallics, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or phenoxy group .
Scientific Research Applications
2-(Difluoromethyl)-3-phenoxy-thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-phenoxy-thiophene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-3-phenoxy-thiophene
- 2-(Difluoromethyl)-3-methoxy-thiophene
- 2-(Difluoromethyl)-3-phenyl-thiophene
Comparison: 2-(Difluoromethyl)-3-phenoxy-thiophene is unique due to the presence of both the difluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8F2OS |
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Molecular Weight |
226.24 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-phenoxythiophene |
InChI |
InChI=1S/C11H8F2OS/c12-11(13)10-9(6-7-15-10)14-8-4-2-1-3-5-8/h1-7,11H |
InChI Key |
BAJTXELLBYSLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(SC=C2)C(F)F |
Origin of Product |
United States |
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